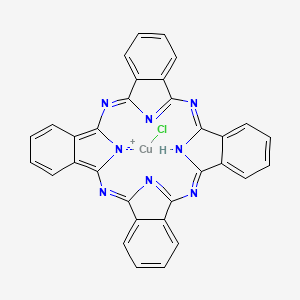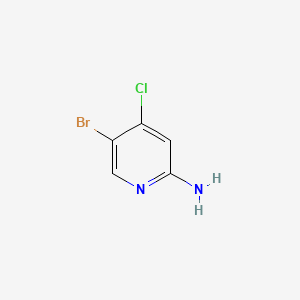
5-Bromo-4-chloropyridin-2-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-Bromo-4-chloropyridin-2-amine involves a method where 2-amino-4-thloropyridine is used as a starting raw material. A key intermediate is obtained through the bromination reaction, with a yield greater than 80%. The 5-Bromo-4-chloropyridin-2-amine is then obtained through diazotization and chlorination, with a total yield greater than 50% . Another method involves a nucleophilic substitution reaction with various sulfonyl and acid chlorides .Molecular Structure Analysis
The molecular formula of 5-Bromo-4-chloropyridin-2-amine is C5H4BrClN2. It has a molecular weight of 207.456 .Physical And Chemical Properties Analysis
5-Bromo-4-chloropyridin-2-amine has a density of 1.8±0.1 g/cm3. It has a boiling point of 271.6±35.0 °C at 760 mmHg. The flash point is 118.0±25.9 °C. It has a LogP value of 2.62, indicating its lipophilicity .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Overview: 5-Bromo-4-chloropyridin-2-amine serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Researchers explore its potential for creating novel drugs with therapeutic benefits.
Applications:- SGLT2 Inhibitors : This compound plays a crucial role in the synthesis of SGLT2 (sodium-glucose cotransporter 2) inhibitors. These drugs are used to manage type 2 diabetes by reducing glucose reabsorption in the kidneys .
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of various pharmaceuticals, suggesting that its targets could be diverse depending on the specific derivative .
Mode of Action
It’s known to be used as a reagent in suzuki–miyaura cross-coupling reactions , which are widely applied in the formation of carbon-carbon bonds. This suggests that it may interact with its targets through the formation of new bonds, leading to changes in the target molecules .
Biochemical Pathways
Given its use in suzuki–miyaura cross-coupling reactions , it may be involved in the synthesis of various bioactive compounds, potentially affecting multiple pathways depending on the specific compound synthesized.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-4-chloropyridin-2-amine. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the outcome of the reactions it’s involved in .
Propriétés
IUPAC Name |
5-bromo-4-chloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOFUMWLNSICHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657711 | |
| Record name | 5-Bromo-4-chloropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloropyridin-2-amine | |
CAS RN |
942947-94-6 | |
| Record name | 5-Bromo-4-chloropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-bromo-4-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7-Dihydropyrrolo[2,3-f]indole](/img/structure/B576709.png)
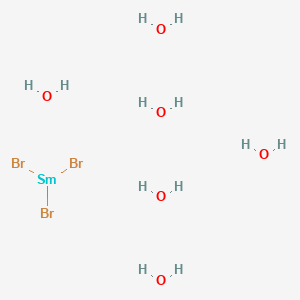
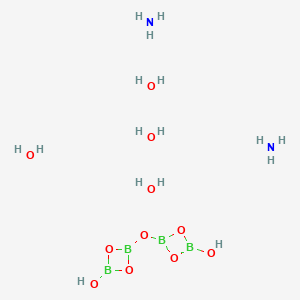
![N,N-Dimethyl-N'-tricyclo[2.2.1.0~2,6~]heptan-3-ylurea](/img/structure/B576715.png)
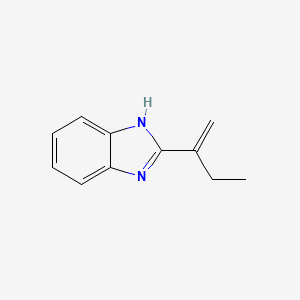

![3-(Chloroacetyl)-1-methyl-2-oxylatoimidazo[1,2-a]pyridin-1-ium](/img/structure/B576722.png)

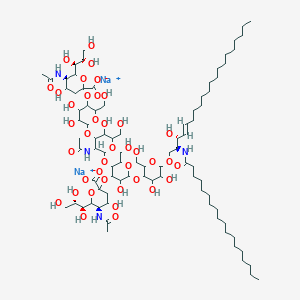
![3,7-Methano-2H-indeno[5,6-b]azet-2-one,1,2a,3,3a,6,6a,7,7a-octahydro-,exo,exo-(8CI)](/img/no-structure.png)
![1H-5,8-Ethanonaphtho[2,3-d]imidazole](/img/structure/B576728.png)
